molecular formula C13H10ClFO B13148772 4-Chloro-2'-fluoro-2-methoxy-1,1'-biphenyl

4-Chloro-2'-fluoro-2-methoxy-1,1'-biphenyl

Cat. No.: B13148772
M. Wt: 236.67 g/mol
InChI Key: FKJDPRZNWNBZBO-UHFFFAOYSA-N
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Description

4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the biphenyl structure The molecular formula of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl is C13H10ClFO, and it has a molecular weight of 23667 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloro or fluoro substituents.

    Oxidation Reactions: Products include compounds with carbonyl groups replacing the methoxy group.

    Reduction Reactions: Products include dehalogenated biphenyl derivatives.

Scientific Research Applications

4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl is unique due to the combination of chloro, fluoro, and methoxy substituents on the biphenyl structure. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in organic synthesis, material science, and other fields .

Properties

Molecular Formula

C13H10ClFO

Molecular Weight

236.67 g/mol

IUPAC Name

4-chloro-1-(2-fluorophenyl)-2-methoxybenzene

InChI

InChI=1S/C13H10ClFO/c1-16-13-8-9(14)6-7-11(13)10-4-2-3-5-12(10)15/h2-8H,1H3

InChI Key

FKJDPRZNWNBZBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2F

Origin of Product

United States

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